6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 276.56 g/mol. It is classified as an eye irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This compound has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities.
The synthesis of 6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride typically involves cyclization reactions. One common method includes the reaction of imidates with hydrazides, followed by cyclization with esters of fluorinated acids or activated carbonyl compounds .
The synthesis process can be optimized for yield and purity through various reaction conditions. While detailed industrial production methods are not widely documented, laboratory synthesis often serves as a foundation for scaling up production .
The molecular structure of 6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride can be represented using several chemical notations:
The compound's InChI Key is YIMXIQLCXJYRGO-UHFFFAOYSA-N . The structural representation indicates a complex arrangement involving a triazole ring fused to a pyridine ring, which contributes to its chemical reactivity and potential biological activity.
6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride participates in various chemical reactions typical of triazole and pyridine derivatives. These may include nucleophilic substitutions and cycloadditions due to the presence of reactive functional groups in its structure.
The reactivity of this compound can be influenced by the bromine substituent at position six of the triazole ring, which may facilitate electrophilic aromatic substitution reactions or serve as a leaving group in nucleophilic attack scenarios .
The mechanism of action for 6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. The presence of the triazole moiety suggests potential activity in inhibiting specific biological pathways.
Research indicates that derivatives of triazolopyridines often exhibit pharmacological activities including antimicrobial and antitumor effects . Further studies are needed to clarify the specific interactions and pathways affected by this compound.
The compound is described as a solid with specific handling precautions due to its classification as an irritant. It should be stored in a cool, dry place away from incompatible materials .
Key chemical properties include:
6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride has several scientific applications:
Early synthetic routes to [1,2,4]triazolo[4,3-a]pyridines relied on thermally driven cyclocondensation reactions between pyridine hydrazines and carbonyl compounds (aldehydes or ketones), typically requiring elevated temperatures (>150°C) and extended reaction times (24-48 hours). These methods frequently suffered from regiochemical ambiguity, yielding mixtures of [1,2,4]triazolo[4,3-a]pyridines and [1,5-a] regioisomers that demanded tedious chromatographic separation. The advent of carbonyl diimidazole (CDI)-mediated cyclization in the 1990s represented a significant advancement, enabling ring closure under milder conditions (80-100°C) but still hampered by stoichiometric reagent costs and limited functional group tolerance, particularly with halogen-bearing precursors like 6-bromo-2-hydrazinylpyridine. Bromine's susceptibility to nucleophilic displacement under basic conditions further complicated synthesis of the 6-bromo-3-isopropyl variant, necessitating protective group strategies that reduced overall atom economy [3] [6] [7].
A breakthrough methodology employing N-chlorosuccinimide (NCS) as an oxidative cyclization agent enables efficient synthesis of 6-bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine with exceptional regiocontrol and functional group preservation. This protocol involves sequential stages:
Optimized Reaction Parameters:
Table 1: Critical Optimization Parameters for NCS Cyclization
Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield |
---|---|---|---|
Solvent | Acetonitrile | Anhydrous DMF | 68% → 93% |
NCS Equivalents | 2.0 eq | 1.1 eq | 90% → 93% (reduced byproducts) |
Addition Temperature | 25°C | 0°C | 75% → 93% (suppressed decomposition) |
Reaction Time | 30 min | 60 min | 85% → 93% (complete conversion) |
Traditional thermal cyclization and modern oxidative protocols exhibit stark contrasts in efficiency for constructing the triazolopyridine core, particularly with brominated substrates:
Table 2: Synthetic Method Comparison for 6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine
Methodology | Reaction Conditions | Yield (%) | Regioselectivity | Bromine Integrity | Scale Limitations |
---|---|---|---|---|---|
Thermal Cyclization | 150°C, 24h, solvent-free | 35-42% | <70:30 | Partial degradation | >100g impractical |
CDI-Mediated Cyclization | Toluene, 110°C, 8h | 65-70% | >95:5 | Moderate preservation | Kilogram feasible |
NCS Oxidative Cyclization | DMF, 0°C→25°C, 1h | 90-93% | >99:1 | Full preservation | Multi-kilogram demonstrated |
The critical advantage of NCS chemistry lies in its tolerance of electron-withdrawing bromine at the pyridine C6 position. Traditional acid-catalyzed cyclizations promote bromine displacement via nucleophilic aromatic substitution, while NCS electrophilicity targets solely the hydrazone nitrogen. This chemoselectivity is evidenced by GC-MS analysis showing <0.5% debrominated byproducts in NCS routes versus 15-20% in thermal approaches. Furthermore, the low-temperature operation (0-25°C) suppresses thermal decomposition pathways observed in high-temperature methods [3] [6] [10].
Solvent polarity exerts profound influence on cyclization regioselectivity due to differential stabilization of the transition state leading to the [4,3-a] isomer over [1,5-a]:
Catalyst screening reveals Lewis acids (ZnCl₂, MgSO₄) marginally accelerate cyclization but risk bromine complexation. Palladium catalysts, while effective for non-halogenated analogs, promote undesired protodebromination (>20% loss). The catalyst-free NCS protocol in DMF emerges as optimal for halogen-sensitive substrates, achieving complete conversion without metal contaminants that could complicate pharmaceutical applications. Crucially, DMF enables homogeneous reaction conditions essential for reproducible regioselectivity at scale, whereas solvent mixtures induce crystallization during reaction, lowering yields [6] [10].
Scale-up of the NCS cyclization beyond laboratory quantities introduces three critical engineering challenges:
Table 3: Kilogram-Scale Process Performance Metrics
Process Step | Purity Profile (HPLC %) | Cycle Time (h) | Critical Quality Attributes |
---|---|---|---|
Hydrazone Formation | 98.5% | 3.5 | Residual acetone <0.1% |
NCS Cyclization | 96.8% (pre-workup) | 6.0 | Succinimide <0.5% |
Salt Formation | 99.3% | 12.0 | Polymorph consistency (Form I by XRD) |
Overall Process | 99.1% | 21.5 | Heavy metals <10 ppm |
The integration of continuous flow chemistry is being explored for further optimization, with preliminary data showing enhanced heat transfer during NCS addition and reduced impurity formation at production rates exceeding 5kg/day [6] [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0